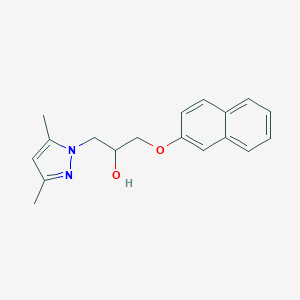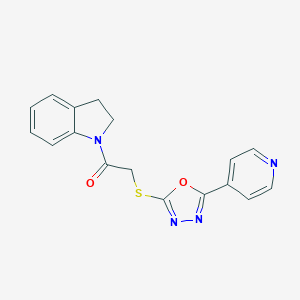
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol is an organic compound that features a pyrazole ring substituted with two methyl groups and a naphthalene moiety linked via a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions to form 3,5-dimethyl-1H-pyrazole.
Alkylation of the pyrazole ring: The pyrazole ring can be alkylated using an appropriate alkyl halide, such as 3-chloropropanol, in the presence of a base like potassium carbonate.
Etherification with naphthol: The final step involves the etherification of the alkylated pyrazole with naphthol. This can be done using a suitable coupling reagent like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a corresponding alcohol or amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The naphthyl ether linkage can be subjected to nucleophilic substitution reactions, where the naphthyl group can be replaced by other aromatic or aliphatic groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like alkyl halides, aryl halides, or amines in the presence of a base
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting neurological or inflammatory pathways.
Material Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Industrial Applications: Potential use in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding or π-π interactions, while the naphthalene moiety can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(phenoxy)propan-2-ol: Similar structure but with a phenyl group instead of a naphthyl group.
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(benzyloxy)propan-2-ol: Contains a benzyl group instead of a naphthyl group.
Uniqueness
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties compared to its phenyl or benzyl analogs. This uniqueness can influence its reactivity, binding interactions, and overall efficacy in various applications.
Properties
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-3-naphthalen-2-yloxypropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13-9-14(2)20(19-13)11-17(21)12-22-18-8-7-15-5-3-4-6-16(15)10-18/h3-10,17,21H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJWJWWKZDWHOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(COC2=CC3=CC=CC=C3C=C2)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-(1-piperidinyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B496912.png)
![N-({[4-cyclohexyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-phenylurea](/img/structure/B496913.png)
![ethyl 5-(4-morpholinyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B496914.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B496916.png)
![3-(4-chlorophenyl)-2-(4-morpholinylacetyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B496919.png)
![Ethyl 8-amino-7-(3-pyridinyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinoline-9-carboxylate](/img/structure/B496920.png)
![3-(2-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B496922.png)
![3-(2-chlorobenzyl)-7-piperidino-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B496925.png)
![3-benzyl-7-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B496928.png)
![11,13-dimethyl-6-piperidin-1-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B496930.png)
![Ethyl 3-amino-4-(furan-2-yl)-6-(4-methylphenyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B496932.png)
![Ethyl 3-amino-4-(2-furyl)-6-(2-thienyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B496934.png)
![Ethyl 3-amino-4-(2-furyl)-6-phenylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B496935.png)
